Cas no 40619-69-0 (2-(7-Bromo-1H-indol-3-yl)ethan-1-amine)

2-(7-Bromo-1H-indol-3-yl)ethan-1-amine is a versatile organic compound with a unique 7-bromo-1H-indol-3-yl group. It exhibits excellent stability and is suitable for various synthetic applications. The compound's bromo-indole moiety facilitates efficient cross-coupling reactions, while its amine functionality enables facile modification. Its purity and structural integrity make it a valuable building block for the synthesis of complex organic molecules.
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine structure
40619-69-0 structure
Product name:2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
CAS No:40619-69-0
MF:C10H11BrN2
MW:239.111741304398
MDL:MFCD10035268
CID:2130977
PubChem ID:15274381

2-(7-Bromo-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-1H-Indole-3-ethanamine
    • 1H-Indole-3-ethanaMine, 7-broMo-
    • 2-(7-bromo-1H-indol-3-yl)ethanamine
    • EN300-314064
    • DTXCID90521638
    • AKOS022211939
    • DB-070061
    • 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
    • DTXSID70570866
    • CS-0270577
    • 40619-69-0
    • 7-bromotryptamine
    • SCHEMBL7818167
    • MDL: MFCD10035268
    • Inchi: InChI=1S/C10H11BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
    • InChI Key: KCFKOLYEDFGSRL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 238.01056g/mol
  • Monoisotopic Mass: 238.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8Ų
  • XLogP3: 2.1

2-(7-Bromo-1H-indol-3-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-314064-0.5g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
0.5g
$370.0 2023-09-05
Enamine
EN300-314064-5.0g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
5.0g
$1591.0 2023-02-25
Enamine
EN300-314064-0.05g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
0.05g
$323.0 2023-09-05
TRC
B180721-500mg
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
500mg
$ 660.00 2022-06-07
TRC
B180721-1g
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
1g
$ 1000.00 2022-06-07
Enamine
EN300-314064-0.1g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
0.1g
$339.0 2023-09-05
Enamine
EN300-314064-2.5g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
2.5g
$724.0 2023-09-05
Enamine
EN300-314064-1.0g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
1g
$0.0 2023-06-06
Matrix Scientific
223637-1g
2-(7-Bromo-1H-indol-3-yl)ethan-1-amine, 95% min
40619-69-0 95%
1g
$1466.00 2023-09-09
Enamine
EN300-314064-0.25g
2-(7-bromo-1H-indol-3-yl)ethan-1-amine
40619-69-0
0.25g
$355.0 2023-09-05

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